molecular formula C6H9NO2 B15427886 Aziridin-2-yl 2-methylprop-2-enoate CAS No. 92641-24-2

Aziridin-2-yl 2-methylprop-2-enoate

Cat. No.: B15427886
CAS No.: 92641-24-2
M. Wt: 127.14 g/mol
InChI Key: UUIRATLJZRHBHG-UHFFFAOYSA-N
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Description

Aziridin-2-yl 2-methylprop-2-enoate is a dual-functional monomer of significant interest in advanced macromolecular engineering for its two distinct polymerizable groups: a methacrylate and an aziridine . The methacrylate group readily undergoes controlled radical polymerizations, such as RAFT or ATRP, to form a linear polymer backbone with predictable molecular weight and architecture . The aziridine ring, a highly strained three-membered heterocycle, is a latent reactive site . Its significant ring strain makes it susceptible to ring-opening reactions by nucleophiles or acids . This allows the pendant aziridine groups on a polymer chain to be used for post-polymerization modification and, critically, for the formation of cross-linked networks upon treatment with dicarboxylic acids or other difunctional nucleophiles . This capacity for sequential chemoselective reaction—first through the methacrylate and then the aziridine—makes this compound a powerful building block for creating smart materials, including self-healing polymers, highly specific molecular imprinted polymers (MIPs), and tailored drug delivery vehicles . Aziridine-based compounds are also recognized as key precursors in organic synthesis for constructing nitrogen-containing biologically active molecules and are explored as potential active pharmaceutical ingredients (APIs) . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

92641-24-2

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

aziridin-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C6H9NO2/c1-4(2)6(8)9-5-3-7-5/h5,7H,1,3H2,2H3

InChI Key

UUIRATLJZRHBHG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1CN1

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Key Functional Groups Reactivity Highlights Applications Toxicity/OELs
This compound C₇H₉NO₂ Aziridine, Methacrylate Nucleophilic ring-opening, radical polymerization Crosslinked polymers, drug delivery Likely high (inferred)
Glycidyl Methacrylate C₇H₁₀O₃ Epoxide, Methacrylate Acid/base-catalyzed ring-opening Adhesives, coatings STEL: 100 ppm
Butyl Methacrylate C₈H₁₄O₂ Butyl ester, Methacrylate Radical polymerization Plastics, resins STEL: 410 mg/m³
Methyl Methacrylate C₅H₈O₂ Methyl ester, Methacrylate Radical polymerization PMMA plastics, adhesives TWA: 100 mg/m³

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of aziridin-2-yl 2-methylprop-2-enoate, and what are the critical reaction parameters?

Aziridin-2-yl esters are typically synthesized via nucleophilic ring-opening of aziridine derivatives or through cyclization reactions. For example, the Gabriel-Cromwell reaction has been utilized to generate aziridine phosphonates, where aziridine rings are formed via intramolecular nucleophilic attack under basic conditions . Key parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates.
  • Temperature control : Reactions often proceed at 0–5°C to minimize side reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended for isolating the product .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

A combination of NMR, IR, and HRMS is critical:

  • ¹H/¹³C NMR : Assign the aziridine ring protons (δ 1.5–2.5 ppm) and ester carbonyl (δ 165–175 ppm). Splitting patterns confirm ring strain and substituent orientation .
  • ³¹P NMR (if phosphonate derivatives are present): Peaks at δ 20–25 ppm indicate successful phosphorylation .
  • IR : Stretching frequencies at ~1246 cm⁻¹ (C-O ester) and ~1022 cm⁻¹ (P-O) validate functional groups .
  • HRMS : Exact mass analysis confirms molecular formula (e.g., C₉H₁₃N₅O₂ for derivatives) .

Q. How should this compound be stored to ensure stability?

  • Storage conditions : Store at –20°C under inert gas (N₂/Ar) to prevent ring-opening via hydrolysis or oxidation.
  • Incompatible agents : Avoid strong bases (e.g., NaOH) and oxidizers (e.g., H₂O₂), which degrade the aziridine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for aziridin-2-yl esters across different studies?

Discrepancies often arise from variations in:

  • Reaction scale : Small-scale syntheses (<1 mmol) may report higher yields due to better mixing and heat dissipation.
  • Impurity profiles : Side products from incomplete cyclization (e.g., open-chain amines) can skew yields. Use LC-MS or GC-MS to quantify purity .
  • Moisture sensitivity : Trace water hydrolyzes aziridine rings; employ rigorous drying protocols (e.g., molecular sieves) .

Q. What computational methods are suitable for predicting the reactivity of this compound in ring-opening reactions?

  • DFT calculations : Optimize transition states for nucleophilic attacks (e.g., using Gaussian or ORCA). Focus on steric effects from substituents (e.g., methylprop-2-enoate groups) and ring strain energy .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMF vs. THF) .

Q. How can researchers design experiments to evaluate the stereochemical outcomes of aziridine ring functionalization?

  • Chiral auxiliaries : Introduce enantiopure substituents (e.g., (R)- or (S)-binaphthyl groups) and monitor diastereomer ratios via chiral HPLC .
  • X-ray crystallography : Resolve absolute configurations of crystalline derivatives (e.g., using SHELXL for refinement) .
  • Kinetic resolution : Compare reaction rates of enantiomers under chiral catalysis .

Methodological Notes

  • Synthetic reproducibility : Always report reaction conditions (e.g., solvent purity, exact molar ratios) to enable replication .
  • Safety protocols : Use fume hoods and personal protective equipment (PPE) due to the compound’s potential skin/eye irritation .
  • Data validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to avoid misassignments .

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